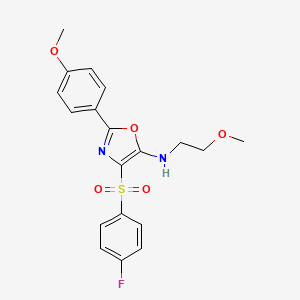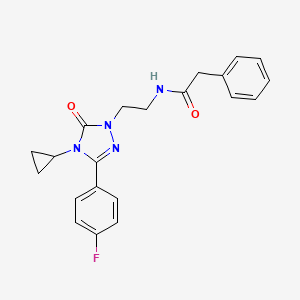![molecular formula C22H17F3O2 B2976519 3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanol CAS No. 337921-82-1](/img/structure/B2976519.png)
3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanol, commonly referred to as 3-Phenyl-7-TFMP-1-indanol, is a synthetic compound with a broad range of applications in scientific research. It is a member of the phenolic class of compounds and has been studied for its potential to act as a ligand, inhibitor, or catalyst. 3-Phenyl-7-TFMP-1-indanol has been found to have a range of biochemical and physiological effects, and its application in laboratory experiments has been studied extensively.
Applications De Recherche Scientifique
Novel Synthesis Techniques and Molecular Modifications
3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanol is utilized in advanced synthesis techniques and molecular modifications, demonstrating its versatility in chemical reactions. An innovative approach involves the preparation of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins using 2-(trifluoromethyl)acrylic acid with arenes under superacidic conditions, showcasing the compound's role in enhancing the synthesis of pharmaceutical and biologically active compounds due to the incorporation of fluorine atoms which significantly improve lipophilicity, bioavailability, and uptake (Prakash et al., 2010).
Catalysis and Polymerization
The compound's derivatives are pivotal in catalysis and polymerization processes. For instance, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole based organosulfur/-selenium ligands, synthesized through click reactions, have been explored for their catalytic prowess in the oxidation of alcohols and transfer hydrogenation of ketones, indicating a broad potential in material science and organic synthesis (Saleem et al., 2013).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as fluoxetine, are known to target the serotonin transporter (sert), inhibiting the reuptake of serotonin and thereby increasing its availability .
Mode of Action
Based on its structural similarity to fluoxetine, it may interact with its targets by binding to the active site, leading to changes in the conformation of the target protein and subsequently altering its function .
Biochemical Pathways
Compounds with similar structures are known to affect the serotonin system, which plays a crucial role in mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
Similar compounds like fluoxetine are well-absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to fluoxetine, it may increase the availability of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission .
Propriétés
IUPAC Name |
3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3O2/c23-22(24,25)15-8-4-9-16(12-15)27-20-11-5-10-17-18(13-19(26)21(17)20)14-6-2-1-3-7-14/h1-12,18-19,26H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSENWMQWPMYKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1O)C(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

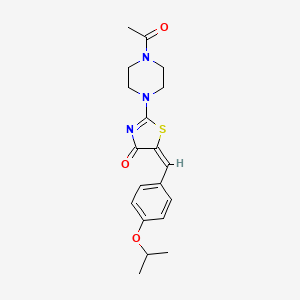
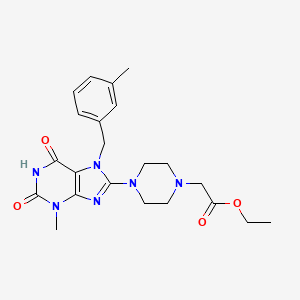
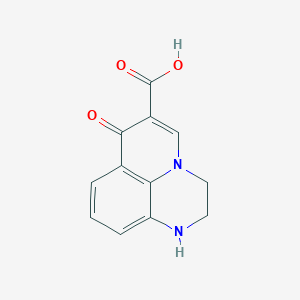

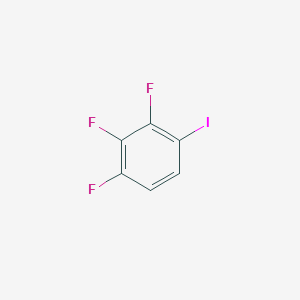
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2976446.png)
![N-(2,5-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2976447.png)
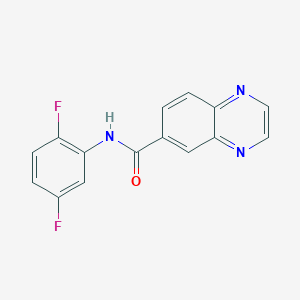
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2976452.png)
![7-[(2-Chlorophenyl)methyl]-8-[2-hydroxyethyl(methyl)amino]-3-methylpurine-2,6-dione](/img/structure/B2976454.png)
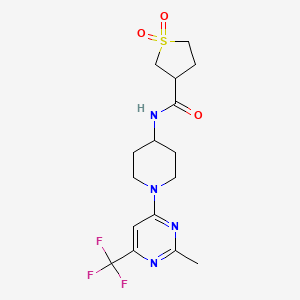
![4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2976456.png)
